2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid
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Overview
Description
2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the thiophene ring provides structural stability. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the carbamoylamino group, resulting in different reactivity and applications.
2-Aminothiophene-3-carboxylic acid: Contains an amino group instead of carbamoylamino, leading to variations in chemical behavior and biological activity.
Uniqueness: 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both carbamoylamino and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications. Its ability to participate in multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry .
Properties
CAS No. |
953907-34-1 |
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Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-4(2)14-6(10-8(9)13)5(3)7(11)12/h1-2H3,(H,11,12)(H3,9,10,13) |
InChI Key |
XENNTKNMTWSZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)N)C |
Purity |
95 |
Origin of Product |
United States |
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